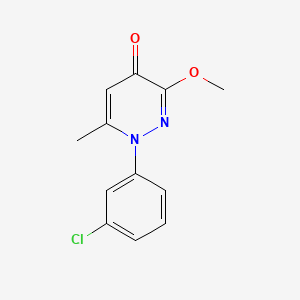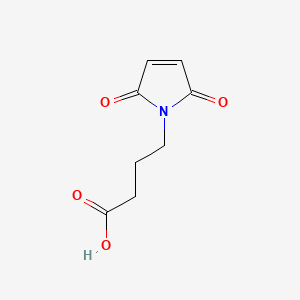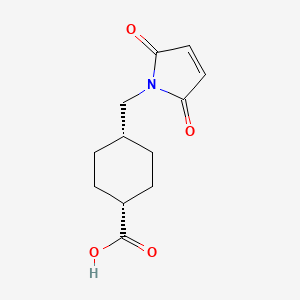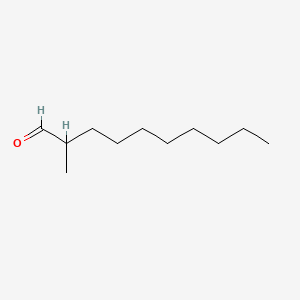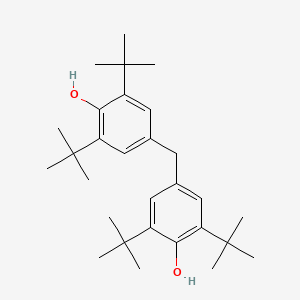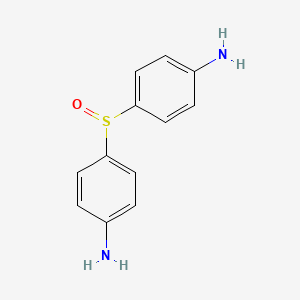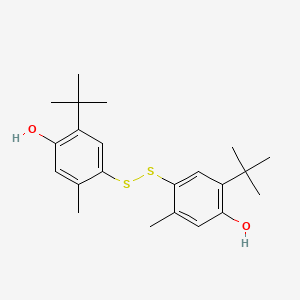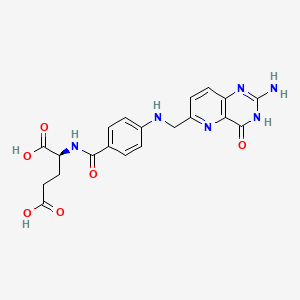
8-Deazafolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Deazafolic acid is a potent inhibitor of the folate-dependent bacteria, Streptococcus faecium (ATCC 8043) and Lactobacillus casei (ATCC 7469), and to have activity against lymphoid leukemia L1210 in mice.
Wissenschaftliche Forschungsanwendungen
Inhibition of Folate-Dependent Bacteria and Antitumor Activity
8-Deazafolic acid has demonstrated significant inhibition of folate-dependent bacteria such as Streptococcus faecium and Lactobacillus casei. It also exhibited activity against lymphoid leukemia L1210 in mice. This showcases its potential in antimicrobial and anticancer applications (Temple et al., 1981).
Inhibition of Thymidylate Synthetase
Quinazoline analogs of 8-deazafolic acid, particularly modifications at position 10, have been effective inhibitors of thymidylate synthetase from various sources, indicating their therapeutic potential in cancer treatment. Preliminary testing showed marginal activity against L1210 leukemia in mice (Oatis & Hynes, 1977).
Potential as a Multisubstrate Analogue Inhibitor
The synthesis of an 8-deazafolate analogue has been described, focusing on its role as an inhibitor of thymidylate synthetase derived from human tumor cells. This analogue demonstrated potent inhibition, suggesting its utility in targeted cancer therapies (Srinivasan et al., 1984).
Impact on Drug Transport and Growth Inhibition
A study on antifolate compounds, including 8-deazafolic acid, explored their transport properties and growth-inhibitory potential in vitro. The research provided insights into the molecular-structure correlates of biological activity, which can be crucial in the design and development of new antifolate drugs (Westerhof et al., 1995).
Role in Antitumor Activity of Analogues
Synthesis of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues, which are potent growth inhibitors against leukemic cells and exhibit substantial antitumor activity, highlighted the relevance of 8-deazafolic acid derivatives in cancer research (Taylor et al., 1989).
Cofactor Specificity in Enzyme Studies
Investigations into the cofactor specificity of enzymes using 8-deazafolate analogues revealed their utility in biochemical research, particularly in understanding enzyme mechanisms and interactions (Smith et al., 1981).
Eigenschaften
CAS-Nummer |
51989-25-4 |
|---|---|
Produktname |
8-Deazafolic acid |
Molekularformel |
C20H20N6O6 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-6,14,22H,7-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t14-/m0/s1 |
InChI-Schlüssel |
PEIIBFVUZRSFNO-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)NC(=NC3=O)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)N=C(NC3=O)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)NC(=NC3=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-Deazafolic acid; NSC 173522; NSC-173522; NSC173522; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



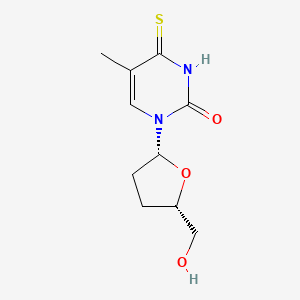
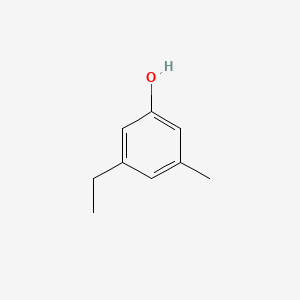
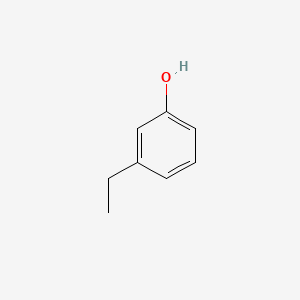
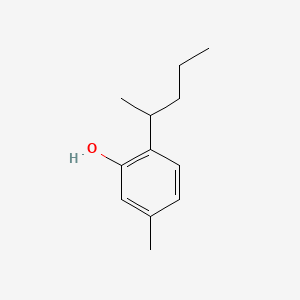
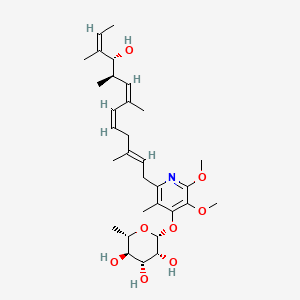
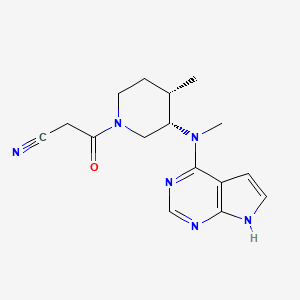
![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)
